

An In-depth Technical Guide to 2-Chloroquinoxaline (CAS 1448-87-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-8-iodoquinoxaline

Cat. No.: B15291469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Chloroquinoxaline (CAS 1448-87-9). It is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis protocols, and biological activities, with a focus on its potential as an antimicrobial and anticancer agent. Experimental methodologies for key assays are provided, and relevant signaling pathways and workflows are visualized. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

2-Chloroquinoxaline, with the empirical formula $C_8H_5ClN_2$, is a chlorinated heterocyclic compound.^{[1][2][3][4]} It presents as a white to light gray or yellow crystalline powder.^{[5][6]} A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chloroquinoxaline

Property	Value	Reference(s)
CAS Number	1448-87-9	[3] [5]
Molecular Formula	C ₈ H ₅ CIN ₂	[1] [2] [3] [4]
Molecular Weight	164.59 g/mol	[1] [4]
Melting Point	47-50 °C	[2] [5]
Boiling Point	100 °C at 1.4 mmHg	[2] [5]
Appearance	White to light gray/yellow crystalline powder	[5] [6]
Assay	≥98%	[2]
InChI	1S/C8H5CIN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H	[2]
InChI Key	BYHVGQHIAFURIL-UHFFFAOYSA-N	[2]
SMILES	Clc1cnc2ccccc2n1	[2]

Spectral Data

The structural identification of 2-Chloroquinoxaline is supported by various spectroscopic techniques. A summary of key spectral data is provided in Table 2.

Table 2: Spectral Data of 2-Chloroquinoxaline

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ 8.78 (s, 1H), 8.07–7.75 (m, 4H)	[7]
¹³ C NMR (CDCl ₃)	δ 147.3, 144.9, 141.9, 140.9, 131.1, 130.1, 129.3, 128.5	[8]
Mass Spectrometry (GC-MS)	m/z top peak: 129, m/z 2nd highest: 164, m/z 3rd highest: 102	[8]
Infrared (IR) Spectroscopy (KBr Pellet)	Characteristic peaks for aromatic C-H, C=N, and C-Cl bonds. Aromatic C-H stretch: ~3100-3000 cm ⁻¹ , C=C and C=N stretch: ~1600-1400 cm ⁻¹ , C-Cl stretch: ~850-550 cm ⁻¹	[8][9][10]
UV-Vis Spectroscopy	Spectra available in databases	[8]

Synthesis of 2-Chloroquinoxaline

2-Chloroquinoxaline is commonly synthesized from 2-hydroxyquinoxaline. The general procedure involves refluxing 2-hydroxyquinoxaline with phosphorus oxychloride (POCl₃).[11]

Experimental Protocol: Synthesis from 2-Hydroxyquinoxaline

Materials:

- 2-Hydroxyquinoxaline
- Phosphorus oxychloride (POCl₃)
- Anhydrous Toluene (optional, as solvent)
- Ice

- Saturated sodium bicarbonate solution
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography (optional)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-hydroxyquinoxaline (1 equivalent).
- Carefully add phosphorus oxychloride (2-3 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.
- Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Slowly and carefully pour the cooled reaction mixture onto crushed ice with constant stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

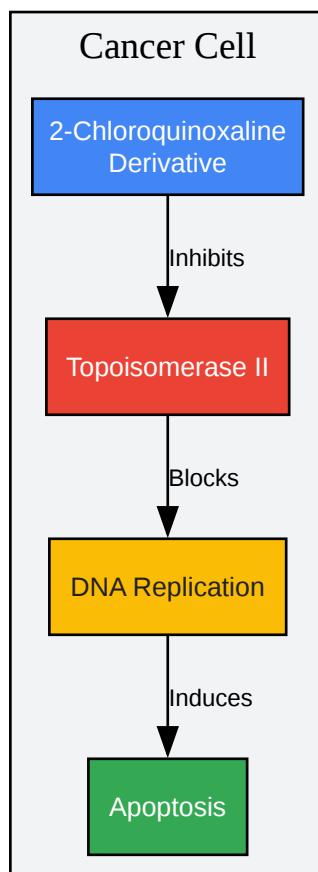
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-chloroquinoxaline.
[\[11\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow of 2-Chloroquinoxaline

Biological Activity and Applications

2-Chloroquinoxaline serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as anticancer and antimicrobial agents.


Anticancer Activity

Quinoxaline derivatives are being investigated for their potential as anticancer agents. The proposed mechanism of action for some of these compounds is the inhibition of topoisomerase II, an enzyme essential for DNA replication.

Table 3: Anticancer Activity of 2-Chloroquinoxaline Derivatives

Cell Line	Compound Type	IC ₅₀	Reference(s)
HCT-116 (Colon Cancer)	Chloroquinoxaline sulfonamide	Not specified for parent	Not specified
MCF-7 (Breast Cancer)	Chloroquinoxaline sulfonamide	Not specified for parent	Not specified

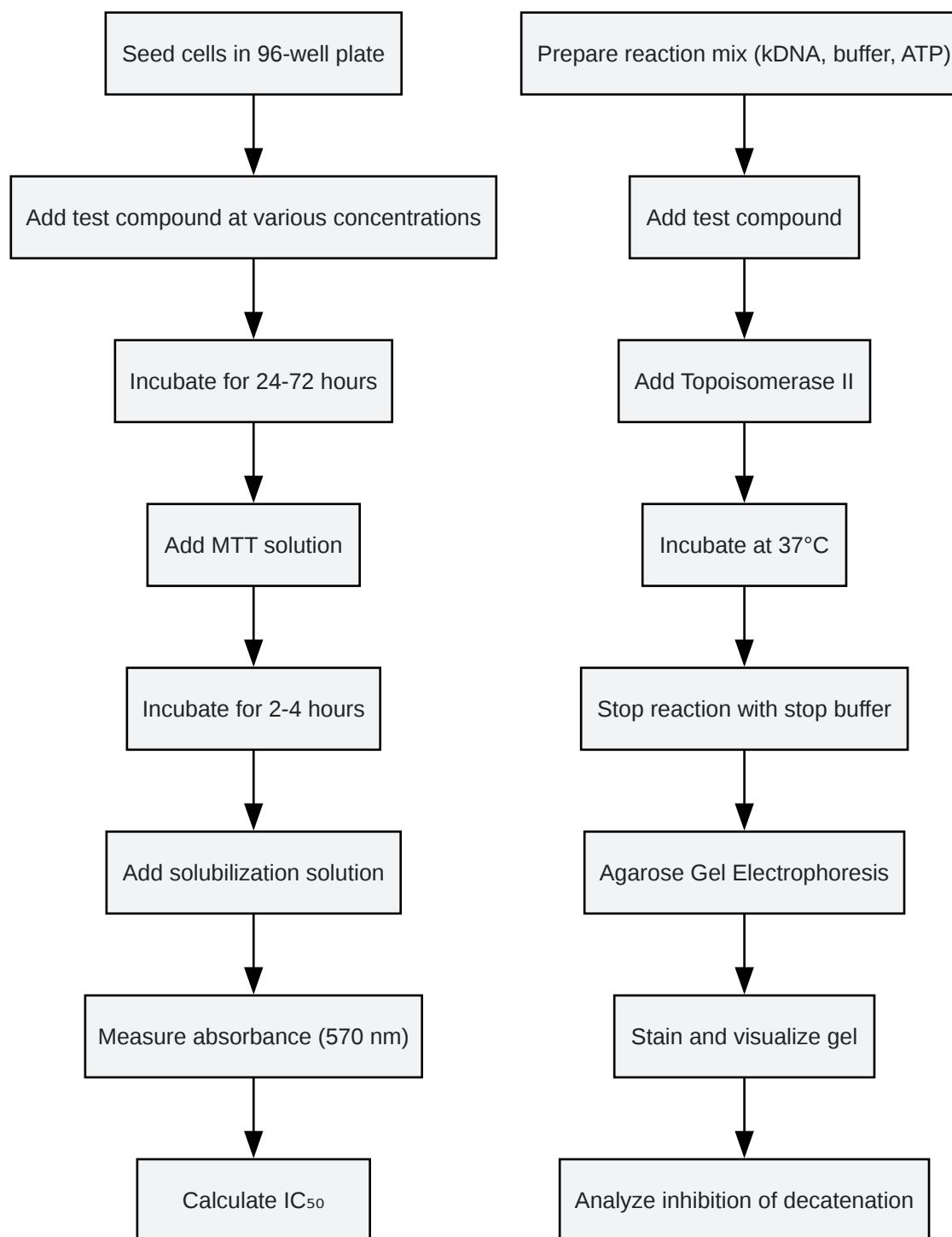
Note: Specific IC₅₀ values for 2-chloroquinoxaline itself were not found in the provided search results. The data often pertains to its derivatives.

[Click to download full resolution via product page](#)

Diagram 2: Proposed Anticancer Mechanism of Action

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[\[12\]](#)[\[13\]](#)[\[14\]](#)


Materials:

- Cancer cell lines (e.g., HCT-116, MCF-7)
- Complete cell culture medium
- 96-well plates
- 2-Chloroquinoxaline or its derivatives (dissolved in a suitable solvent like DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or acidified isopropanol)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
- Carefully remove the medium containing MTT.
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 2. 2-氯喹喔啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloroquinoxaline 98 1448-87-9 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloroquinoxaline | C8H5CIN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 2-Chloroquinoxaline | 1448-87-9 [chemicalbook.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchhub.com [researchhub.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloroquinoxaline (CAS 1448-87-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15291469#cas-number-1448-87-9-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com